1,4,7-Tritosyl-1,4,7-triazonane

Overview

Description

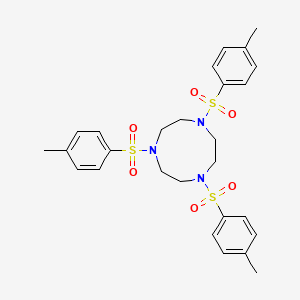

1,4,7-Tritosyl-1,4,7-triazonane is a chemical compound with the molecular formula C₂₇H₃₃N₃O₆S₃. It is also known as 1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane. This compound is a derivative of 1,4,7-triazacyclononane, where the hydrogen atoms on the nitrogen atoms are replaced by tosyl groups. It is commonly used in organic synthesis and coordination chemistry due to its ability to form stable complexes with metal ions .

Preparation Methods

1,4,7-Tritosyl-1,4,7-triazonane can be synthesized through various methods. One efficient method involves the macrocyclization of 1,2-ditosylamides. This process can be carried out in a single step using lithium hydride as a reagent, yielding the compound in good yields (57-90%) from 1,2-ditosylamides . Another method involves the cyclization of a cyclohexyl-substituted 1,4,7-tritosamide with ethylene glycol ditosylate, which affords the cyclohexyl-fused 1,4,7-triazacyclononane in a multi-step process .

Chemical Reactions Analysis

1,4,7-Tritosyl-1,4,7-triazonane undergoes various chemical reactions, including:

Substitution Reactions: The tosyl groups can be substituted with other functional groups under appropriate conditions.

Complexation Reactions: It forms stable complexes with metal ions, which can be used in catalysis and other applications.

Reduction Reactions: The tosyl groups can be reduced to yield the parent triazacyclononane compound.

Common reagents used in these reactions include lithium hydride, ethylene glycol ditosylate, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

1,4,7-Tritosyl-1,4,7-triazonane is a macrocyclic compound characterized by its ability to form stable complexes with metal ions. It is a derivative of 1,4,7-triazacyclononane and is primarily recognized for its applications in coordination chemistry and organic synthesis. The compound's molecular formula is C₂₇H₃₃N₃O₆S₃, and it features three tosyl groups attached to nitrogen atoms within its structure.

Coordination Chemistry

This compound is extensively utilized in coordination chemistry due to its ability to form stable complexes with various metal ions. The tosyl groups enhance the compound's coordination capabilities, making it an effective ligand in numerous chemical reactions. These metal complexes can exhibit unique spectroscopic properties and are valuable in catalytic processes .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is often employed to create more complex molecules and derivatives that can be used in various chemical applications. The functionalization of the tosyl groups allows for substitution reactions that further expand its utility in synthetic chemistry .

Biomedical Research

While this compound itself does not exhibit specific biological activity, it is significant as a precursor for biologically active compounds. Derivatives synthesized from this compound are being investigated for their potential use as metal chelators in biomedical applications . These chelators may play crucial roles in drug delivery systems or as therapeutic agents targeting specific diseases.

Case Studies and Findings

Recent studies highlight the versatility of this compound in various applications:

- Metal Complexation Studies : Research has shown that complexes formed with transition metals exhibit interesting catalytic properties that could be harnessed for industrial applications .

- Asymmetric Catalysis : Chiral derivatives of this compound have been explored for their potential in asymmetric catalysis processes. These studies indicate promising results in enhancing reaction selectivity and efficiency.

Mechanism of Action

The mechanism of action of 1,4,7-tritosyl-1,4,7-triazonane involves its ability to form stable complexes with metal ions. The tosyl groups enhance the compound’s ability to coordinate with metal ions, making it an effective ligand in various chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions .

Comparison with Similar Compounds

1,4,7-Tritosyl-1,4,7-triazonane is similar to other triazacyclononane derivatives, such as 1,4,7-triazacyclononane (TACN) and its functionalized derivatives. Compared to TACN, the tosyl groups in this compound provide additional stability and reactivity, making it more suitable for certain applications . Similar compounds include:

- 1,4,7-Triazacyclononane (TACN)

- 1,4,7-Tris(4-methylphenylsulfonyl)-1,4,7-triazonane

- 1,4,7-Tris(p-toluenesulfonyl)-1,4,7-triazacyclononane

These compounds share similar structural features but differ in their functional groups and reactivity.

Biological Activity

1,4,7-Tritosyl-1,4,7-triazonane (also referred to as EVT-294978) is a tosylated derivative of the macrocyclic amine 1,4,7-triazacyclononane. This compound has garnered attention in various fields due to its unique structural features and potential biological applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in drug discovery and development.

Chemical Structure and Properties

This compound consists of a nine-membered triazamacrocyclic ring with three tosyl groups attached to each nitrogen atom. The molecular formula is . The tosyl groups serve as protecting groups for the nitrogen atoms and significantly influence the reactivity and conformation of the molecule.

| Property | Value |

|---|---|

| Molecular Weight | 573.8 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 254.1 °C at 760 mmHg |

| Melting Point | 42-45 °C |

The biological activity of this compound primarily arises from its ability to coordinate with metal ions. This property allows it to act as a ligand in various biochemical processes:

- Metalloenzyme Inhibition : It has been shown to inhibit metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. By chelating metal ions essential for the activity of these enzymes, the compound restores the efficacy of β-lactam antibiotics against resistant bacterial strains .

- Bioimaging Applications : The compound is also being explored for use in bioimaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET), where it can serve as a contrast agent due to its ability to form stable complexes with radiometals .

Cellular Effects

Research indicates that this compound influences cellular processes by interacting with metalloenzymes and other metal-dependent proteins. Its effects vary with dosage; lower concentrations effectively inhibit metalloenzymes without causing toxicity .

Molecular Mechanism

At the molecular level, this compound binds to active sites of metalloenzymes through chelation of metal ions necessary for enzymatic function. This interaction disrupts normal enzymatic activity and can lead to significant changes in metabolic pathways involving metal ions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antibiotic Resistance : A notable study demonstrated that treatment with this compound restored the activity of β-lactam antibiotics against Enterobacteriaceae strains producing MBLs. The results indicated a significant reduction in bacterial resistance when combined with conventional antibiotics .

- Metal Complexation Studies : Research has shown that this compound can form stable complexes with transition metals like copper(II) and nickel(II). These complexes exhibit unique spectroscopic properties and have potential applications in catalysis and drug delivery systems .

Future Directions

The versatility of this compound opens avenues for further research:

- Drug Development : As a molecular scaffold for drug design, it can be modified to create targeted therapies for various diseases by attaching functional groups that enhance specificity and efficacy .

- Supramolecular Chemistry : Its cavity structure allows for the design of supramolecular catalysts that can facilitate specific chemical reactions within their confines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,4,7-Tritosyl-1,4,7-triazonane with high purity, and how are intermediates validated?

- Methodology : Stepwise tosylation of 1,4,7-triazonane using p-toluenesulfonyl chloride under controlled basic conditions (e.g., pyridine or triethylamine). Purification involves column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by HPLC analysis to confirm purity (>95%) .

- Validation : Intermediate characterization via H/C NMR (amide proton shifts at δ 7.8–8.2 ppm, sulfonyl group resonances) and mass spectrometry (e.g., ESI-MS m/z 617.8 [M+H]) .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

- Techniques :

- NMR : H and C NMR to confirm sulfonamide linkages and macrocyclic rigidity.

- IR : Sulfonyl stretching vibrations at 1150–1350 cm.

- X-ray crystallography : Resolve torsional angles in the triazonane backbone (e.g., N–C–C–N dihedral angles ~60°) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Precautions : Use PPE (gloves, goggles) due to acute toxicity risks. Avoid environmental release (S61 classification) and follow waste disposal guidelines for sulfonamide derivatives. Documented aquatic toxicity (R53) requires neutralization before disposal .

Advanced Research Questions

Q. How does this compound enhance selectivity in f-block element extraction, and what coordination modes dominate?

- Mechanism : The tritosyl groups create a preorganized cavity with three sulfonyl oxygen donors, favoring trivalent actinides (e.g., Am) over lanthanides. Stability constants (log K ~12–14) are determined via solvent extraction (0.1 M HNO, 30% tributyl phosphate) and corroborated by EXAFS (M–O bond distances ~2.4 Å) .

- Contradictions : Discrepancies in log K values (~1–2 unit variations) arise from solvent polarity and counterion effects. DFT studies recommend optimizing ligand rigidity for improved selectivity .

Q. What strategies improve the efficiency of this compound-based radiopharmaceutical conjugates (e.g., Ga or Cu labeling)?

- Conjugation : Use bifunctional chelators (e.g., NODA-GA derivatives) with isothiocyanate (-NCS) groups for biomolecule coupling (e.g., peptides). Reaction conditions: DMF, 50°C, 1.3:1 molar ratio (chelator:biomolecule), triethylamine catalyst .

- Purification : Semi-preparative HPLC (C18 column, 0.1% TFA/ACN gradient) achieves >98% radiochemical purity. Challenges include minimizing transmetalation (e.g., Fe interference) via buffer optimization (pH 4–5) .

Q. How can catalytic applications of this compound in organic synthesis be optimized?

- Case Study : In Cu(I)-catalyzed benzodioxin synthesis, the ligand enhances reaction yields (64–83%) by stabilizing CuBr via N-donor coordination. Key parameters: 110°C, KCO base, 24-hour reaction time. Competing pathways (e.g., epoxide ring-opening) are suppressed by steric shielding from tosyl groups .

Q. Data Contradiction Analysis

Q. How do conflicting reports on ligand denticity and metal-binding stoichiometry arise, and how can they be resolved?

- Root Causes :

- Solvent effects : Polar solvents (e.g., water vs. acetonitrile) alter ligand conformation and metal accessibility.

- Counterion competition : Nitrate vs. chloride ions impact metal-ligand charge balance.

Properties

IUPAC Name |

1,4,7-tris-(4-methylphenyl)sulfonyl-1,4,7-triazonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O6S3/c1-22-4-10-25(11-5-22)37(31,32)28-16-18-29(38(33,34)26-12-6-23(2)7-13-26)20-21-30(19-17-28)39(35,36)27-14-8-24(3)9-15-27/h4-15H,16-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZOXONTWBENEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340352 | |

| Record name | 1,4,7-Tris(4-methylbenzene-1-sulfonyl)-1,4,7-triazonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52667-89-7 | |

| Record name | Octahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-1H-1,4,7-triazonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52667-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7-Tris(4-methylbenzene-1-sulfonyl)-1,4,7-triazonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,4,7-Triazonine, octahydro-1,4,7-tris[(4-methylphenyl)sulfonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.